Cas no 66-86-4 (D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®3)-O-b-D-ribofuranosyl-(1®5)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-)

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®3)-O-b-D-ribofuranosyl-(1®5)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy- structure
66-86-4 structure
Product Name:D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®3)-O-b-D-ribofuranosyl-(1®5)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-
CAS No:66-86-4
Molecular Formula:C23H46N6O13
Molecular Weight:614.64374
CID:513873
PubChem ID:456194

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®3)-O-b-D-ribofuranosyl-(1®5)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy- Properties

Names and Identifiers

    • Neomycin C
    • 5-amino-2-(aminomethyl)-6-[5-[3,5-diamino-2-[3-amino-6-(aminomethyl)-4 ,5-dihydroxy-oxan-2-yl]oxy-6-hydroxy-cyclohexyl]oxy-4-hydroxy-2-(hydro xymethyl)oxolan-3-yl]oxy-oxane-3,4-diol
    • 3)-O-b-D-ribofuranosyl-(1&reg
    • DTXSID80892006
    • 6B1U1NS16Z
    • Neomycin C Hexaacetate
    • NEOMYCIN C [MI]
    • D-STREPTAMINE, O-2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->3)-.BETA.-D-RIBOFURANOSYL-(1->5))-2-DEOXY-
    • SCHEMBL12126553
    • Dekamycin II
    • 66-86-4
    • CS-0129179
    • (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
    • NEOMYCIN SULFATE IMPURITY C [EP IMPURITY]
    • CHEBI:53634
    • (1R,2R,3S,4R,6S)-4,6-diamino-2-{[3-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl)-beta-D-ribofuranosyl]oxy}-3-hydroxycyclohexyl 2,6-diamino-2,6-dideoxy-alpha-D-glucopyranoside
    • UNII-6B1U1NS16Z
    • D-STREPTAMINE, O-2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->3)-O-.BETA.-D-RIBOFURANOSYL-(1->5)-O-(2,6-DIAMINO-2,6-DIDEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-2-DEOXY-
    • HY-131130
    • D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(O-2,6-glucopyranosyl-(1-4)-O-(O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-3)-beta-D-ribofuranosyl-(1-5))-2-deoxy-
    • Q27124124
    • D-STREPTAMINE, O-2,6-DIAMINO-2,6-DIDEOXY-ALPHA-D-GLUCOPYRANOSYL-(1->4)-O-(O-2,6-DIAMINO-2,6-DIDEOXY-ALPHA-D-GLUCOPYRANOSYL-(1->3)-BETA-D-RIBOFURANOSYL-(1->5))-2-DEOXY-
    • NEOMYCIN SULFATE IMPURITY C (EP IMPURITY)
    • DTXCID001474264
    • O-2,6-Diamino-2,6-dideoxy-a-D-glucopyranosyl-(1?3)-O-ss-D-ribofuran osyl-(1?5)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1?4)]-2-deoxy-D-streptamine Hexaacetate; Dekamycin II Hexaacetate;
    • D-Streptamine, O-2,6-Diamino-2,6-Dideoxy-Alpha-D-Glucopyranosyl-(1-4)-O-(O-2,6-Diamino-2,6-Dideoxy-Alpha-D-Glucopyranosyl-(1-3)-Beta-D-Ribofuranosyl-(1-5))-2-Deoxy-
    • D-STREPTAMINE, O-2,6-DIAMINO-2,6-DIDEOXY-ALPHA-D-GLUCOPYRANOSYL-(1->3)-O-BETA-D-RIBOFURANOSYL-(1->5)-O-(2,6-DIAMINO-2,6-DIDEOXY-ALPHA-D-GLUCOPYRANOSYL-(1->4))-2-DEOXY-
    • (1R,2R,3S,4R,6S)-4,6-diamino-2-((3-O-(2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl)-beta-D-ribofuranosyl)oxy)-3-hydroxycyclohexyl 2,6-diamino-2,6-dideoxy-alpha-D-glucopyranoside
    • (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-((1R,2R,3S,4R,6S)-4,6-diamino-2-((2S,3R,4S,5R)-4-((2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl)oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl)oxy-3-hydroxycyclohexyl)oxyoxane-3,4-diol
    • InChIKey: PGBHMTALBVVCIT-VZXHOKRSSA-N
    • Inchi: InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
    • SMILES: C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)O)O)N

Computed Properties

  • Exact Mass: 650.289
  • Hydrogen Bond Donor Count: 14
  • Hydrogen Bond Acceptor Count: 19
  • Rotatable Bond Count: 9
  • Monoisotopic Mass: 650.289
  • Heavy Atom Count: 43
  • Complexity: 872
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 19
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2
  • XLogP3: -9
  • Topological Polar Surface Area: 353Ų

Experimental Properties

  • Refractive Index: 1.6000 (estimate)
  • Boiling Point: 658.4°C (rough estimate)
  • Melting Point: Not available
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C
  • Flash Point: 514.5±34.3 °C
  • Density: 1.3548 (rough estimate)

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®3)-O-b-D-ribofuranosyl-(1®5)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-478038-10 mg
Neomycin C Sulfate,
66-86-4
10mg
¥4,513.00 2023-07-11

D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®3)-O-b-D-ribofuranosyl-(1®5)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy- Related Literature

66-86-4 (D-Streptamine,O-2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®3)-O-b-D-ribofuranosyl-(1®5)-O-[2,6-diamino-2,6-dideoxy-a-D-glucopyranosyl-(1®4)]-2-deoxy-) Related Products

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